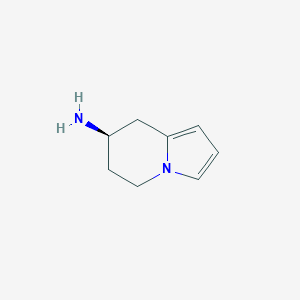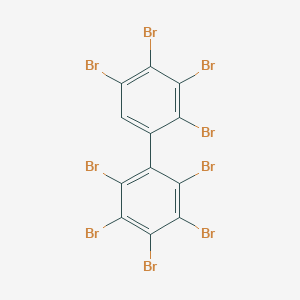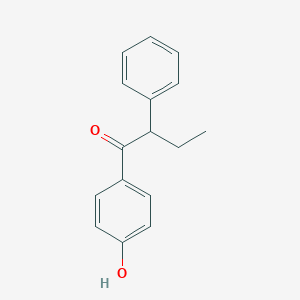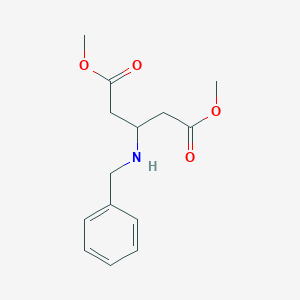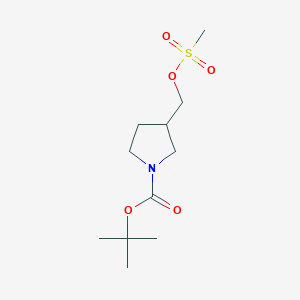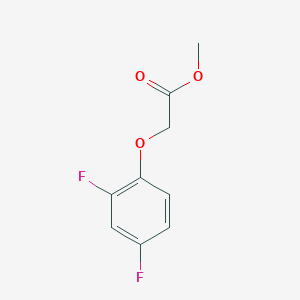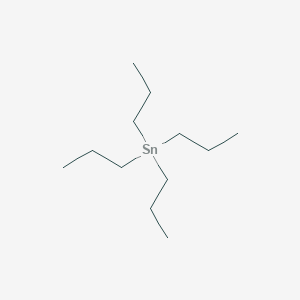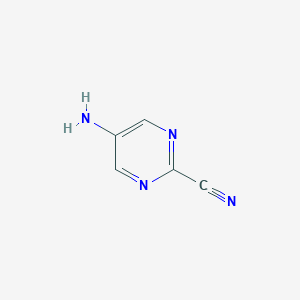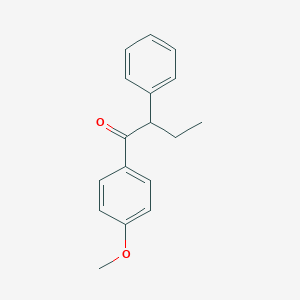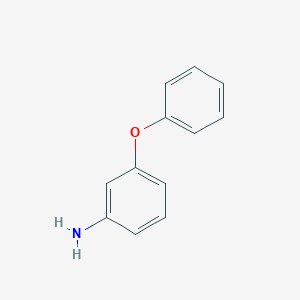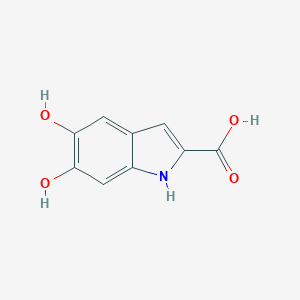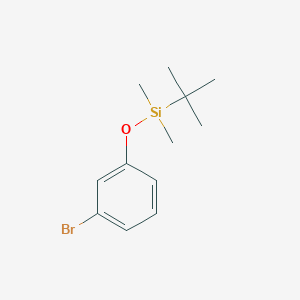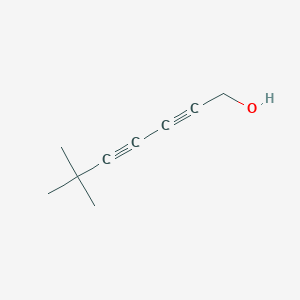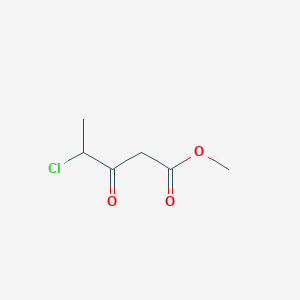
Methyl 4-chloro-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-oxopentanoate is a chemical compound that is widely used in scientific research. It is a derivative of pentanoic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the formation of esters and amides. It may also act as a precursor to other organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Methyl 4-chloro-3-oxopentanoate. However, it is known to be relatively non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-chloro-3-oxopentanoate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, its limitations include its low solubility in water and its potential reactivity with other chemicals.
Direcciones Futuras
There are several future directions for the use of Methyl 4-chloro-3-oxopentanoate in scientific research. One potential direction is the development of new synthetic methods for its production. Another direction is the exploration of its potential as a building block for the synthesis of new materials, such as biodegradable polymers. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Methyl 4-chloro-3-oxopentanoate is a versatile and widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the development of new materials and its potential biological effects.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-oxopentanoate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials, such as polymers and surfactants.
Propiedades
Número CAS |
142556-36-3 |
|---|---|
Nombre del producto |
Methyl 4-chloro-3-oxopentanoate |
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
NBFSTVAWWARRCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CC(=O)OC)Cl |
SMILES canónico |
CC(C(=O)CC(=O)OC)Cl |
Sinónimos |
Pentanoic acid, 4-chloro-3-oxo-, methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

